3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole
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Overview
Description
3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction proceeds through cyclization to form the pyrazole ring. Common reagents used in this synthesis include acetic acid, ethanol, and hydrazine hydrate. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process. specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Tin(II) chloride, iron powder, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methylthio groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(methylthio)phenyl N-(4-methoxyphenyl)carbamate: Shares similar functional groups but differs in the core structure.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives: Used in similar applications but have different structural frameworks.
Uniqueness
3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-methylsulfanyl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-9-5-3-8(4-6-9)10-7-11(15-2)13-12-10/h3-7H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIISHAVOZVTBNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474285 |
Source
|
Record name | AR-682/43286383 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58876-81-6 |
Source
|
Record name | AR-682/43286383 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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